N-(3-chloropropyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Functional Groups: The hydroxy and oxo groups can be introduced through selective oxidation and hydroxylation reactions.
Amide Formation: The carboxylic acid group can be converted to the amide by reacting with 3-chloro-propylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2, or PCC for oxidation reactions.
Reducing Agents: NaBH4 or LiAlH4 for reduction reactions.
Nucleophiles: Amines, thiols, or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce hydroxyquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA bases and affecting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid derivatives: Known for their antimicrobial and anticancer activities.
4-Hydroxyquinoline derivatives: Studied for their potential as enzyme inhibitors.
3-Chloro-propyl amides: Investigated for their biological activities.
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (3-chloro-propyl)-amide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
Molecular Formula |
C13H13ClN2O3 |
---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
N-(3-chloropropyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O3/c14-6-3-7-15-12(18)10-11(17)8-4-1-2-5-9(8)16-13(10)19/h1-2,4-5H,3,6-7H2,(H,15,18)(H2,16,17,19) |
InChI Key |
CWNVCCZYWYALHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCCCCl)O |
Origin of Product |
United States |
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